Maximin H39
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLGLVGNALGGLIKKL |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Maximin H39
Primary Amino Acid Sequence and Sequence Homology
The primary structure of a protein, its unique sequence of amino acids, is the fundamental determinant of its higher-order structure and function. The amino acid sequence of Maximin H39 has been determined, providing the foundational information for understanding its biochemical properties.
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Isoleucine | I |
| 2 | Leucine | L |
| 3 | Glycine (B1666218) | G |
| 4 | Proline | P |
| 5 | Valine | V |
| 6 | Leucine | L |
| 7 | Glycine | G |
| 8 | Leucine | L |
| 9 | Valine | V |
| 10 | Glycine | G |
| 11 | Asparagine | N |
| 12 | Alanine | A |
| 13 | Leucine | L |
| 14 | Glycine | G |
| 15 | Glycine | G |
| 16 | Leucine | L |
| 17 | Isoleucine | I |
| 18 | Lysine (B10760008) | K |
| 19 | Lysine | K |
| 20 | Leucine | L |
This table details the linear sequence of amino acids that constitute the this compound peptide.
Sequence homology studies reveal that the Maximin H group of peptides, which includes H39, shares a significant degree of similarity with the bombinin H family of peptides, also found in amphibian skin secretions. frontiersin.orgmdpi.combicnirrh.res.in This homology suggests a common evolutionary origin and likely similar modes of action, which often involve interaction with and disruption of microbial cell membranes. nih.gov The bombinin H peptides are themselves part of a larger family of antimicrobial peptides characterized by their amphipathic nature, a key feature for membrane interaction. nih.gov
Post-Translational Modifications and Their Significance (e.g., C-terminal amidation)
Following protein synthesis, many peptides undergo post-translational modifications, which are crucial for their biological activity. A key modification observed in this compound, and indeed in a vast number of antimicrobial peptides, is C-terminal amidation. nih.govcore.ac.ukbas.bgresearchgate.net This process involves the enzymatic conversion of the C-terminal carboxylic acid group to an amide group (-CONH2).
The significance of C-terminal amidation is multifaceted. It plays a critical role in:
Structural Stabilization: The amide group can participate in intramolecular hydrogen bonding, which helps to stabilize the peptide's secondary structure, particularly its α-helical conformation. nih.govresearchgate.net This stabilized structure is often essential for the peptide's ability to interact effectively with and insert into microbial membranes.
Increased Resistance to Proteolysis: The amide group at the C-terminus can confer increased resistance to degradation by host and microbial proteases, thereby prolonging the peptide's active lifespan. frontiersin.org
Numerous studies on other antimicrobial peptides have demonstrated that the removal of the C-terminal amide group often leads to a significant reduction or complete loss of antimicrobial efficacy, highlighting the critical role of this modification. researchgate.net
Secondary and Tertiary Structural Elucidation
The biological function of this compound is ultimately dictated by its three-dimensional structure. While a definitive high-resolution structure of this compound is not yet available, its structural properties can be inferred from predictive methods and studies on homologous peptides.
Predicted Conformations in Different Environments (e.g., α-helical propensity)
Based on its primary sequence and homology to other maximins and bombinins, this compound is predicted to adopt an α-helical conformation, particularly in membrane-mimetic environments. medchemexpress.comnih.gov This α-helix is expected to be amphipathic, meaning it possesses distinct hydrophobic and hydrophilic faces. This structural arrangement is a hallmark of many membrane-active antimicrobial peptides, allowing the hydrophobic face to interact with the lipid core of the cell membrane while the hydrophilic face, often containing cationic residues, interacts with the polar head groups and the aqueous environment.
The propensity of this compound to form an α-helix is likely environment-dependent. In aqueous solution, the peptide may exist in a more disordered or random coil conformation. mdpi.com However, upon encountering a microbial membrane or a hydrophobic environment, it is predicted to undergo a conformational change to its active α-helical state. mdpi.com This environmentally triggered folding is a common characteristic of antimicrobial peptides and is crucial for their target specificity.
Structural Dynamics in Solution and Membrane-Mimetic Systems
The dynamic nature of this compound's structure is integral to its function. Molecular dynamics (MD) simulations of homologous antimicrobial peptides provide insights into the potential structural dynamics of this compound. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
In aqueous solution, the peptide is expected to exhibit considerable conformational flexibility, sampling a range of structures. nih.gov This flexibility allows the peptide to diffuse freely and search for its target.
Upon interaction with a membrane-mimetic system, such as a lipid bilayer or micelle, the peptide is predicted to undergo a significant conformational transition. MD simulations on similar peptides have shown that they rapidly adsorb to the membrane surface, driven by electrostatic and hydrophobic interactions. nih.govresearchgate.net This is followed by the folding of the peptide into its characteristic amphipathic α-helix. The dynamics of this interaction are crucial for the subsequent steps of the antimicrobial mechanism, which may involve membrane thinning, pore formation, or translocation across the membrane. The precise orientation and depth of insertion of the helix within the membrane are also dynamic processes that are critical for its disruptive activity. researchgate.net
Biosynthesis and Genetic Determinants of Maximin H39
Gene Identification and Transcriptional Regulation
The production of maximins, like other amphibian AMPs, is directed by a dedicated set of genes. These genes are not found as single copies but exist as large, multigene families that have arisen through numerous gene duplication events over evolutionary time. oup.com The genetic information for Maximin H39 is encoded within a gene that produces a precursor protein, a standard feature for ribosomally synthesized peptides. researchgate.netrsc.org
The fundamental unit of transcription is the gene encoding a prepropeptide. Analysis of cDNA from the skin of various frog species reveals a conserved structural organization for AMP precursors. The gene typically contains regions that code for three distinct domains: a highly conserved N-terminal signal peptide, a variable acidic pro-piece, and the C-terminal sequence of the mature antimicrobial peptide. conicet.gov.ar
Transcriptional regulation is the primary mechanism controlling the expression of these AMP genes, allowing the organism to respond to environmental and physiological cues. wikipedia.org The expression of these genes is largely tissue-specific, confined to the granular glands of the skin. The regulation of gene transcription is a critical process, orchestrated by transcription factors and other proteins that bind to specific DNA sequences, such as promoters and enhancers, to control the rate at which genes are transcribed into RNA. wikipedia.orgmit.edu While the specific transcription factors that regulate maximin genes are not fully elucidated, the process is understood to be tightly controlled to manage the production of these potent molecules. nih.govnih.gov Studies on other gene systems show that hundreds of genes can be transcribed in specific patterns during development, suggesting a complex regulatory network is likely in place for AMPs as well. pnas.org
Precursor Processing and Maturation Pathways
This compound is initially synthesized as part of a larger, inactive precursor protein, often referred to as a prepropeptide. This strategy is a common biological mechanism to safely handle potentially cytotoxic proteins until they are needed. nih.govuniprot.org The structure of the maximin precursor protein can be divided into three key domains:
Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus. conicet.gov.ar This domain acts as a biological signal, guiding the nascent polypeptide chain into the endoplasmic reticulum for secretion. It is a highly conserved region among different AMP families. conicet.gov.ar
Acidic Pro-piece: Located between the signal peptide and the mature peptide, this domain is highly acidic (rich in aspartic and glutamic acid residues). It is thought to have several functions, including assisting in the correct folding of the precursor, preventing the mature peptide from exhibiting premature antimicrobial activity, and potentially guiding the precursor to the storage granules. oup.com
Mature Peptide: The C-terminal domain is the sequence of the final, biologically active this compound peptide.
The maturation of this compound involves a series of enzymatic steps:
Cleavage of the Signal Peptide: As the prepropeptide enters the endoplasmic reticulum, the signal peptide is recognized and cleaved by a signal peptidase.
Proteolytic Excision: The resulting propeptide is then transported to the secretory granules. Here, specific endoproteases recognize and cleave at defined sites at the N-terminus of the mature peptide sequence, releasing it from the acidic pro-piece.
C-terminal Amidation: Many amphibian AMPs, including members of the maximin family, possess a C-terminal amide group. This modification, which neutralizes the negative charge of the C-terminal carboxyl group, is often crucial for the peptide's full antimicrobial potency. It is carried out by a sequence of enzymes after the final proteolytic cleavage event.
This multi-step processing pathway ensures the peptide is only activated and stored in its final form within the specialized granular glands.
| Domain | Approximate Length (Amino Acids) | Key Features and Function |
|---|---|---|
| Signal Peptide | 20-25 | Highly conserved; directs the precursor to the endoplasmic reticulum for secretion. conicet.gov.ar |
| Acidic Pro-piece | Variable | Negatively charged; involved in precursor folding, inactivation of the mature peptide, and trafficking. oup.com |
| Mature Peptide | Variable (e.g., 20-40) | Biologically active sequence; often cationic and amphipathic. diva-portal.org |
Biological Activities and Mechanistic Studies of Maximin H39 Excluding Clinical Outcomes
Antimicrobial Spectrum of Action
Maximin H39 exhibits a range of antimicrobial activities, which have been quantified through in vitro testing against various microbial strains. The effectiveness is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
This compound has demonstrated notable antibacterial activity against several Gram-positive bacterial species. Research has identified specific MIC values for its efficacy against Staphylococcus aureus and Bacillus subtilis. medchemexpress.com The peptide shows potent activity against S. aureus and slightly less, though still significant, activity against B. subtilis. medchemexpress.com
Table 1: MIC of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 9.4 medchemexpress.com |
While many antimicrobial peptides from frogs show broad-spectrum activity, specific data detailing the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacterial strains were not available in the searched scientific literature. Therefore, its specific efficacy against species like Escherichia coli or Pseudomonas aeruginosa is not detailed here.
The antimicrobial action of this compound extends to eukaryotic pathogens, including fungi. It has been shown to be effective against the opportunistic pathogenic yeast Candida albicans. medchemexpress.com However, specific studies detailing the antiprotozoal activity of this compound are not prevalent in the available literature, although antimicrobial peptides from frog skin are generally recognized for having a wide spectrum of action that can include protozoa.
Table 2: MIC of this compound Against Fungi
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|
Molecular Mechanisms of Microbial Inactivation
The primary mode of action for many antimicrobial peptides, including those in the maximin family, involves direct interaction with the microbial cell surface, leading to cell death.
Antimicrobial peptides from frogs are known to rapidly kill a wide array of microbes by targeting their plasma membranes. medchemexpress.com Studies on related peptides, such as Maximin 3, suggest a mechanism involving selective interaction with the lipid bilayer. nih.gov This interaction is often driven by electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. mdpi.com The peptide's structure allows it to insert into the membrane, a capacity confirmed through studies on model membrane systems like Langmuir monolayers. nih.govfrontiersin.org
The interaction of maximins with the microbial membrane ultimately leads to a loss of membrane integrity. medchemexpress.com This process, known as permeabilization, involves the formation of transient pores or defects in the lipid bilayer. frontiersin.org This disruption causes the leakage of essential ions and metabolites from the cell's interior, disrupting cellular processes and leading to cell death. frontiersin.org Studies using liposome (B1194612) models have demonstrated that these peptides can induce the leakage of entrapped fluorescent dyes, confirming their ability to compromise membrane barrier function. nih.govfrontiersin.org Research on the related Maximin 3 peptide indicates that it perturbs the bilayer structure without causing a complete detergent-like dissolution of the membrane. nih.gov
Chemical Synthesis, Analogs, and Structure Activity Relationship Sar of Maximin H39
Methodologies for Laboratory Synthesis of Maximin H39
The laboratory synthesis of peptides like this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method, pioneered by R.B. Merrifield, has revolutionized peptide synthesis by allowing for the efficient and controlled assembly of amino acids into a desired sequence. vapourtec.com
The general workflow for SPPS involves:
Resin Selection and Loading : The synthesis begins by attaching the C-terminal amino acid of the peptide sequence to an insoluble polymer support, known as a resin. The choice of resin (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide) is critical as it determines the final C-terminal functional group of the cleaved peptide. uci.edu For many natural AMPs, such as Maximin H5, a C-terminal amidation is crucial for biological activity. nih.gov
Stepwise Amino Acid Coupling : The peptide chain is elongated in a C-terminus to N-terminus direction. Each cycle involves two main steps:
Deprotection : The temporary protecting group (most commonly the Fmoc group in modern SPPS) on the α-amino group of the resin-bound amino acid is removed, typically using a weak base like piperidine (B6355638) in dimethylformamide (DMF). uci.edu
Coupling : The next N-α-Fmoc-protected amino acid in the sequence is activated using coupling reagents (e.g., HATU, HOBt) and added to the deprotected amine of the growing peptide chain, forming a new peptide bond. uci.edu
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble by-products, which is a key advantage of the solid-phase approach. bachem.com
Cleavage and Deprotection : Once the entire peptide sequence is assembled, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail (e.g., trifluoroacetic acid, TFA), which also simultaneously removes the permanent side-chain protecting groups from the amino acid residues.
Purification and Analysis : The crude peptide is then purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.
This automated and cyclical process allows for the synthesis of peptides like the 27-residue-long Maximin 1 and Maximin 3, which are structurally related to the Maximin H family. researchgate.netbachem.com
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs are standard practices in medicinal chemistry to enhance activity, improve selectivity, reduce toxicity, and increase stability. For AMPs like this compound, analogs are created by making specific modifications to the parent amino acid sequence. uq.edu.au The synthesis of these analogs generally follows the same SPPS methodology described above.
Common strategies for designing AMP analogs include:
Amino Acid Substitution : Replacing specific amino acids to probe their role in activity or to enhance desired properties. For example, substituting residues with non-natural amino acids or D-amino acids can increase resistance to proteolytic degradation. acs.org
Acylation : Attaching fatty acid chains to the peptide can modulate its hydrophobicity and interaction with membranes. acs.org
Truncation and Deletion : Creating shorter versions of the peptide to identify the minimal active sequence.
Cyclization : Introducing cyclic structures, either head-to-tail or through side-chain linkages (e.g., disulfide bonds), can improve structural stability and biological activity. nih.govuq.edu.au
These modifications are guided by structure-activity relationship studies to rationally design next-generation peptides with improved therapeutic potential. acs.org
Systematic Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to understanding how the chemical structure of a peptide influences its biological function. For AMPs, these investigations focus on physicochemical parameters that govern their interaction with microbial membranes. tandfonline.comtandfonline.com
Impact of Amino Acid Substitutions on Biological Activity
The identity and position of each amino acid can significantly impact the biological activity of an AMP.
Cationic Residues : The presence of positively charged amino acids (Lysine, Arginine, Histidine) is critical for the initial electrostatic attraction to the negatively charged bacterial membranes. Increasing the net positive charge, often by substituting neutral or acidic residues with cationic ones, can enhance antimicrobial activity, although there is typically an optimal charge threshold. rsc.orgnih.gov For instance, studies on magainin II analogs showed that increasing the net charge from +3 to +5 enhanced antibacterial activity. rsc.org
Hydrophobic/Aromatic Residues : Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) and aromatic residues (e.g., Tryptophan, Phenylalanine) are crucial for inserting the peptide into the lipid bilayer of the membrane, which leads to its disruption. nih.gov Tryptophan, in particular, is often found to enhance antimicrobial activity due to its preference for the interfacial region of lipid membranes.
Glycine (B1666218) Residues : The presence of glycine provides conformational flexibility. In the related peptide Maximin 1, flexible hinges around glycine residues are thought to be responsible for its low hemolytic (red blood cell-damaging) activity, contributing to its selectivity for microbial cells. researchgate.net
The table below illustrates the general effects of substituting different types of amino acids on the properties of an antimicrobial peptide.
| Original Amino Acid Type | Substituted Amino Acid Type | Likely Effect on Peptide Property | Potential Impact on Biological Activity |
| Neutral (e.g., Gly, Ala) | Cationic (e.g., Lys, Arg) | Increases net positive charge | May increase antimicrobial activity |
| Cationic (e.g., Lys) | Hydrophobic (e.g., Leu, Trp) | Increases hydrophobicity, decreases charge | May increase membrane disruption but could also increase toxicity |
| Hydrophobic (e.g., Ala) | Bulky Hydrophobic (e.g., Trp) | Increases hydrophobicity and membrane interaction | Often enhances antimicrobial potency |
| L-Amino Acid | D-Amino Acid | - | Increases stability against proteases |
Role of Peptide Length, Charge, and Hydrophobicity
Peptide Length : The length of an α-helical AMP must be sufficient to span the bacterial membrane, which is a critical factor for pore formation. Peptides that are too short may not be able to effectively disrupt the membrane. ub.edu For many α-helical AMPs, a length of 20-30 amino acids is common, consistent with the 27 residues of Maximin 1 and Maximin 3. researchgate.net
Net Positive Charge : As mentioned, a higher net positive charge (typically in the range of +4 to +6) generally correlates with stronger binding to bacterial membranes and enhanced antimicrobial activity. rsc.org However, excessive charge can sometimes lead to reduced activity or increased toxicity. rsc.orgnih.gov
Hydrophobicity : This property drives the partitioning of the peptide into the hydrophobic core of the cell membrane. Increasing hydrophobicity can lead to stronger membrane disruption and greater antimicrobial potency. However, excessive hydrophobicity is often linked to a loss of selectivity and an increase in hemolytic activity, as the peptide is more likely to disrupt the zwitterionic membranes of mammalian cells. acs.orgnih.gov
The interplay of these factors is summarized in the table below.
| Parameter | Low Value | Optimal Range | High Value |
| Peptide Length | Insufficient to span membrane, low activity | Sufficient for membrane interaction/disruption (e.g., 18-30 residues) | May lead to aggregation, reduced specific activity |
| Net Positive Charge | Weak electrostatic attraction to bacteria, low activity | Strong attraction to bacterial membranes (+4 to +6) | Can sometimes decrease activity or increase toxicity |
| Hydrophobicity | Poor membrane partitioning, low activity | Balanced for membrane insertion and selectivity | High potency but often with increased hemolysis/toxicity |
Conformational Requirements for Optimal Activity
The three-dimensional structure that an AMP adopts upon interacting with a membrane is paramount to its function.
α-Helical Structure : Many AMPs, including the maximins, are unstructured in aqueous solution but fold into an amphipathic α-helix in a membrane-mimicking environment (like SDS micelles or TFE/water mixtures). researchgate.nettandfonline.com NMR studies of Maximin 3 revealed that it adopts an α-helical structure from its first residue to residue 22. researchgate.net
Amphipathicity : The hallmark of this α-helical structure is amphipathicity, where the hydrophobic and hydrophilic (cationic) amino acid residues are segregated onto opposite faces of the helix. This arrangement is critical for the peptide to sit at the lipid-water interface and subsequently insert into and disrupt the membrane.
Conformational Flexibility : As noted, regions of flexibility, often conferred by glycine or proline residues, can act as hinges. This flexibility can be crucial for enabling the peptide to adopt the correct orientation for pore formation and for providing selectivity by preventing deep insertion into host cell membranes. researchgate.net Conformational studies are typically performed using techniques like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy to determine the secondary structure content (e.g., % α-helix), and Nuclear Magnetic Resonance (NMR) spectroscopy to solve the high-resolution 3D structure. researchgate.netnih.gov
The functional conformation is often a result of an "induced fit" upon binding to the target membrane, meaning the environment dictates the final active structure of the peptide. jst.go.jp
Advanced Methodologies and Computational Approaches in Maximin H39 Research
Spectroscopic Techniques for Structural Characterization
The determination of the three-dimensional structure of Maximin H39 is fundamental to understanding its function. Various spectroscopic techniques are employed to achieve this, each providing unique insights into the peptide's conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of peptides in solution, mimicking their natural environment. Both 1H and 13C NMR are utilized to gain detailed information about the atomic-level structure. kuleuven.be For instance, the chemical shifts observed in NMR spectra can reveal the secondary structure elements, such as α-helices and β-sheets, which are crucial for the peptide's interaction with microbial membranes. The anisotropic effect of certain functional groups, like C=O, can cause shifts in the signals of nearby protons, providing further structural constraints. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy offers complementary information about the peptide's secondary structure. Attenuated Total Reflection-FTIR (ATR-FTIR) spectroscopy, for example, can show alterations in the fingerprint signals of lipid phospholipid hydrophilic head groups and hydrophobic acyl chains upon peptide-membrane interaction, indicating how the peptide perturbs the membrane. nih.gov
X-ray Crystallography provides high-resolution structural data of molecules in their crystalline state. While obtaining suitable crystals of peptides can be challenging, the resulting data on bond lengths and angles are invaluable for detailed structural analysis. mdpi.com These experimental parameters can then be compared with theoretical calculations to validate the determined structure. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy is another powerful tool for studying the secondary structure of peptides and their conformational changes upon interaction with membranes or other molecules.
Below is a table summarizing the application of these spectroscopic techniques in peptide research.
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| NMR Spectroscopy (1H, 13C) | Detailed 3D structure in solution, secondary structure elements. kuleuven.be | Elucidates the solution conformation and regions involved in membrane interaction. |
| FTIR Spectroscopy | Secondary structure, changes in lipid organization upon peptide binding. nih.gov | Reveals how this compound disrupts the structure of microbial membranes. |
| X-ray Crystallography | High-resolution 3D structure in solid state, precise bond lengths and angles. mdpi.com | Provides a static, detailed view of the peptide's atomic arrangement. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) and conformational changes. | Monitors structural transitions of this compound when it interacts with its target. |
Peptide Purification and Analytical Techniques
The synthesis of this compound results in a crude product that requires extensive purification to isolate the active peptide from impurities. A combination of chromatographic techniques is typically employed to achieve high purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for peptide purification. hplc.eu This technique separates peptides based on their hydrophobicity. gilson.com A non-polar stationary phase (like C18) is used with a polar mobile phase, and a gradient of increasing organic solvent concentration is applied to elute the peptides. hplc.eupeptide.com More hydrophobic peptides are retained longer on the column. gilson.com The use of an ion-pairing reagent like trifluoroacetic acid (TFA) improves the peak shape of the eluting peptides. peptide.com
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge. gilson.com This method is effective in removing impurities with different charge characteristics from the target peptide.
Size-Exclusion Chromatography (SEC) separates molecules based on their size and can be used to assess the oligomerization state of peptides. nih.gov
After purification, the identity and purity of this compound are confirmed using analytical techniques.
Analytical RP-HPLC is used to determine the purity of the purified peptide by calculating the peak area of the main component relative to the total peak area. peptide.com
Mass Spectrometry (MS) is essential for verifying the molecular weight of the synthesized peptide. peptide.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. peptide.com
The following table outlines the key purification and analytical techniques.
| Technique | Principle of Separation/Analysis | Purpose in this compound Research |
| RP-HPLC | Hydrophobicity. gilson.com | Primary method for purifying the crude synthetic peptide. |
| IEX | Net charge. gilson.com | Removes charged impurities. |
| SEC | Molecular size. nih.gov | Removes aggregates and assesses oligomerization. |
| Analytical RP-HPLC | Hydrophobicity. peptide.com | Assesses the final purity of the peptide sample. |
| Mass Spectrometry | Mass-to-charge ratio. peptide.com | Confirms the correct molecular weight of this compound. |
Computational Modeling and In Silico Analysis
Computational approaches have become indispensable in peptide research, offering insights that are often difficult to obtain through experimental methods alone. reaganudall.org These in silico techniques allow for the simulation and prediction of peptide behavior at a molecular level.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the interactions between peptides and lipid membranes at an atomic level. mdpi.com These simulations can provide a detailed, dynamic view of how peptides like this compound insert into and disrupt microbial membranes. nih.govmdpi.com
All-atom MD simulations can corroborate experimental findings and shed light on the differential modification of lipid bilayer properties by the peptide. nih.gov Coarse-grained MD simulations, which simplify the representation of molecules, allow for the study of larger systems and longer timescales, making them suitable for investigating processes like peptide translocation across membranes. researchgate.netnih.gov
Key insights from MD simulations include:
Peptide-membrane selectivity: Understanding why this compound targets microbial membranes over host cells. nih.gov
Mechanism of action: Visualizing the process of pore formation or other membrane disruption mechanisms. mdpi.com
Free energy profiles: Calculating the energetic barriers for a peptide to insert into and cross a membrane. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. amazon.com In the context of this compound, QSAR can be used to predict the antimicrobial activity of novel analogs based on their physicochemical properties or molecular descriptors. soton.ac.uknih.govnih.gov
The general form of a QSAR model is: Biological Activity = f (Molecular Descriptors)
By analyzing a set of this compound analogs with known activities, a QSAR model can be developed to guide the design of new peptides with enhanced potency or selectivity. These models can significantly reduce the need for extensive experimental testing. nih.gov
Predictive Modeling of Target Binding (e.g., microbial proteins)
Beyond membrane disruption, antimicrobial peptides can also exert their effects by interacting with intracellular targets such as proteins. bprescient.comPredictive modeling of target binding involves computational methods to identify potential protein targets for this compound and predict the strength of these interactions. sfu.canih.gov
These methods often integrate information about the chemical structure of the peptide and the genomic or proteomic information of the target organism. nih.gov By predicting which microbial proteins this compound is likely to bind to, researchers can gain a more comprehensive understanding of its multifaceted mechanism of action. This can lead to the identification of novel therapeutic targets and the design of peptides with improved efficacy. bprescient.com
Future Directions and Research Opportunities
Elucidation of Remaining Unknowns in Maximin H39 Mechanism of Action
The primary mode of action for most antimicrobial peptides (AMPs) is the physical disruption of microbial cell membranes, and this compound is likely no exception. mdpi.com However, a detailed mechanistic understanding is far from complete. Future research should prioritize dissecting the precise molecular events that define its interaction with target membranes. While general models such as the "barrel-stave," "toroidal pore," and "carpet" models provide a framework, the specific mechanism employed by this compound is unknown. mdpi.comfrontiersin.org It is crucial to determine how the peptide orients itself and induces leakage, as the molecular organization of a lipid bilayer undergoing this process is still poorly understood. nih.gov
A significant gap in knowledge is the quantitative relationship between the peptide's concentration and its lytic efficiency on actual microbes versus model vesicles; the mechanisms may differ significantly. nih.gov Furthermore, the initial steps of its action, such as traversing the complex cell wall of Gram-positive bacteria or the outer membrane of Gram-negative bacteria to reach the cytoplasmic membrane, remain uncharacterized. frontiersin.orgasm.org For some AMPs, specific transporters are required for entry, but whether this compound utilizes such a system is an open question. mdpi.com Investigating the specific roles of its amino acid residues through site-directed mutagenesis would clarify the structural basis for its activity and selectivity. This fundamental work is essential, as a detailed understanding of its mechanism is a prerequisite for its rational design and optimization. nih.gov
Exploration of Novel Biological Functions Beyond Antimicrobial Activity
The known biological activities of this compound are currently limited to its antimicrobial and hemolytic effects. acs.org However, AMPs, particularly those from amphibians, are frequently multifunctional. asm.org Many exhibit a range of other biological effects, including immunomodulatory, anti-inflammatory, antiviral, and anticancer properties. biorxiv.orgnih.govoup.com For instance, peptides from the Bombina genus have been noted for their ability to modulate host immune responses and even interfere with the hormonal systems of predators. biorxiv.orgresearchgate.neteurekaselect.com
A critical future direction is to screen this compound for these additional functionalities. Its potential to modulate the immune system is of particular interest. Many AMPs can act as immunomodulators by stimulating cytokine production, promoting the chemotaxis of immune cells, and influencing the inflammatory cascade. nih.goveurekaselect.comnih.gov Given that cancer cell membranes often share characteristics with microbial membranes (such as a net negative charge), investigating the potential anticancer activity of this compound is also a logical step. nih.gov Studies on other maximin peptides have already indicated potential against melanoma and gastric cancer cells. nih.gov Uncovering such novel functions would significantly broaden the potential applications of this compound in biomedical research.
Bioengineering and Optimization for Enhanced Research Utility
A primary obstacle for the practical use of many natural AMPs, including this compound, is their cytotoxicity, particularly their hemolytic activity against red blood cells. mdpi.comscirp.org Bioengineering offers a powerful strategy to address this limitation by optimizing the peptide's structure to enhance its selectivity for microbial membranes over host cells. This involves a detailed investigation of its structure-activity relationship (SAR). amazon.commdpi.comuni-bonn.de
Future research should focus on creating and testing analogs of this compound to improve its therapeutic index. Key parameters to modify include net charge, hydrophobicity, and amphipathicity. mdpi.com For example, strategic substitutions with cationic amino acids like arginine and lysine (B10760008) can enhance antimicrobial potency, while the introduction of histidine or careful modulation of hydrophobic residues can often reduce hemolytic activity. scirp.orgfrontiersin.org Other advanced bioengineering techniques, such as peptide cyclization or the incorporation of non-natural amino acids, could be employed to increase its stability and resistance to degradation by proteases. asm.org A successful bioengineering effort would yield this compound variants with high antimicrobial efficacy and minimal cytotoxicity, making them superior tools for further biological study. acs.org
Development of this compound as a Research Tool in Microbiology and Cell Biology
Beyond its potential as a therapeutic lead, a well-characterized and optimized this compound could become a valuable research tool. Its fundamental ability to permeabilize lipid membranes makes it suitable for studying membrane biophysics. frontiersin.orgnih.gov
A key opportunity lies in developing modified versions of the peptide for use as biological probes. For example, a bioengineered this compound analog with low cytotoxicity could be conjugated to a fluorescent molecule. google.comrsc.org Such a probe would allow for the real-time visualization of membrane disruption in various cell types, offering insights into the dynamics of membrane integrity. nih.gov This tool could be used to compare the membrane properties of different microbial species or to distinguish between microbial and mammalian cells. Furthermore, by studying how bacteria adapt or evolve resistance to this compound, the peptide can be used as a tool to investigate the molecular mechanisms of antimicrobial resistance, such as changes in membrane lipid composition or the upregulation of efflux pumps. frontiersin.org Its ability to depolarize membranes could also be harnessed to study the downstream cellular consequences of dissipating the membrane potential in bacteria. google.com
Data Tables
Table 1: Known Antimicrobial Activity of this compound
| Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Candida albicans | 9.4 targetmol.com |
| Staphylococcus aureus | 9.4 targetmol.com |
| Bacillus subtilis | 18.8 targetmol.com |
Q & A
Q. What is the role of Maximin H39 in experimental design, and how does it differ from other optimization strategies?
this compound, rooted in decision theory, is a criterion for optimizing experimental designs by maximizing the minimum distance between sample points. This ensures robustness against worst-case scenarios, particularly in parameter spaces where uncertainty is high. Unlike random sampling or Latin Hypercube Sampling (LHS), this compound explicitly prioritizes uniformity and avoids clustering, making it ideal for sensitivity analysis or model calibration in computationally intensive experiments . For example, in computer experiments, MaxiMin designs reduce the risk of overfitting by ensuring diverse input configurations .
Q. How can researchers operationalize this compound in algorithm development for resource-constrained environments?
To implement this compound, researchers should:
- Define the parameter space and constraints (e.g., boundaries for variables).
- Use iterative algorithms (e.g., greedy search or simulated annealing) to select points that maximize the minimum pairwise distance.
- Validate the design via cross-validation or comparison with LHS. This approach is methodologically distinct from gradient-based optimization, as it focuses on spatial distribution rather than convergence to a single optimum .
Advanced Research Questions
Q. What statistical methods are most effective for resolving contradictory results when applying this compound to high-dimensional data?
Contradictions may arise due to overemphasis on uniformity at the expense of representativeness. To address this:
- Apply ANOVA or principal component analysis (PCA) to identify dominant variables influencing outcomes .
- Combine this compound with variance-based sensitivity indices (e.g., Sobol indices) to quantify parameter interactions.
- Use sequential design strategies, where initial Maximin sampling is followed by adaptive refinement in critical regions .
Q. How can this compound be integrated with machine learning models to enhance predictive accuracy in non-linear systems?
- Step 1 : Generate a MaxiMin design to train the model on maximally dispersed data, reducing bias.
- Step 2 : Employ Gaussian Process (GP) regression or neural networks to interpolate between sampled points.
- Step 3 : Validate using kriging variance or out-of-sample prediction error. This hybrid approach balances exploration (via Maximin) and exploitation (via ML), particularly in systems with steep response gradients .
Q. What are the ethical and practical challenges in applying this compound to clinical trial design?
- Ethical : Maximin’s focus on worst-case outcomes may conflict with patient-centric goals (e.g., maximizing average treatment efficacy).
- Practical : High computational costs for large cohorts. Mitigation strategies include:
- Combining Maximin with Bayesian adaptive designs to dynamically rebalance ethical and statistical priorities.
- Using approximate algorithms (e.g., particle swarm optimization) to reduce runtime without sacrificing robustness .
Q. How do this compound and minimax strategies differ in adversarial research scenarios (e.g., cybersecurity or game theory)?
While both strategies address uncertainty:
- This compound maximizes the minimum gain (e.g., optimal experimental coverage).
- Minimax minimizes the maximum loss (e.g., defending against worst-case attacks). In cybersecurity, this compound could design intrusion detection systems by sampling diverse attack patterns, whereas minimax would prioritize hardening systems against the most damaging threats .
Methodological Considerations
Q. What validation frameworks are recommended for assessing the reliability of this compound in multi-objective optimization?
- Cross-validation : Split the design into training/test sets and measure prediction error.
- Space-filling metrics : Calculate the minimal pairwise distance and compare with theoretical benchmarks.
- Pareto front analysis : Evaluate trade-offs between uniformity and other objectives (e.g., cost) .
Q. How can researchers address scalability limitations of this compound in genome-wide association studies (GWAS) or large-scale simulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
